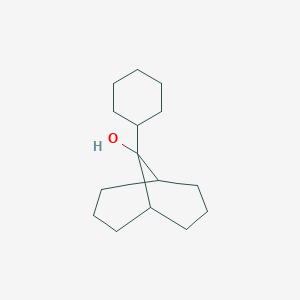
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is an organic compound with the molecular formula C15H26O and a molecular weight of 222.374 g/mol It is a bicyclic alcohol featuring a cyclohexyl group attached to a bicyclo(331)nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with bicyclo(3.3.1)nonan-9-one, followed by reduction to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can enhance yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 9-Cyclohexylbicyclo(3.3.1)nonan-9-one.
Reduction: 9-Cyclohexylbicyclo(3.3.1)nonane.
Substitution: 9-Cyclohexylbicyclo(3.3.1)nonyl chloride.
Applications De Recherche Scientifique
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and bicyclo(3.3.1)nonane moieties contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylbicyclo(3.3.1)nonan-9-ol: Similar structure with an ethyl group instead of a cyclohexyl group.
9-Oxabicyclo(3.3.1)nonan-2-ol: Contains an oxygen atom in the bicyclic framework.
Uniqueness
9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is unique due to its specific combination of a cyclohexyl group and a bicyclo(3.3.1)nonane framework. This structure imparts distinct physical and chemical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
21915-40-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
9-cyclohexylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C15H26O/c16-15(12-6-2-1-3-7-12)13-8-4-9-14(15)11-5-10-13/h12-14,16H,1-11H2 |
Clé InChI |
MYSPSMCNWBEYPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(C3CCCC2CCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


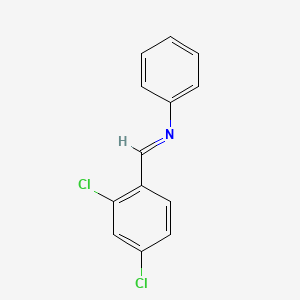

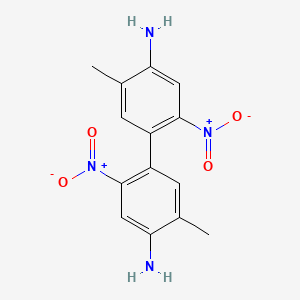

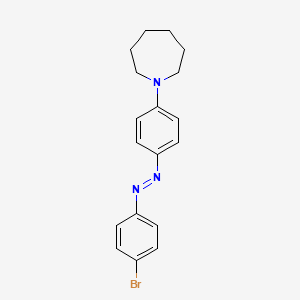
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)

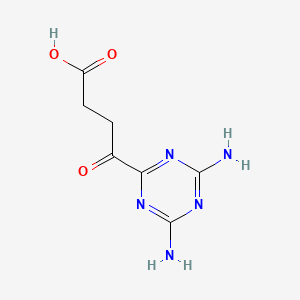



![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)


